2-Methyl-4-quinoxalin-2-ylmorpholine

Medicinal Chemistry Kinase Inhibition Regioisomer Differentiation

2-Methyl-4-quinoxalin-2-ylmorpholine is a heterocyclic small molecule combining a quinoxaline core with a methyl-substituted morpholine ring. Despite being catalogued by multiple chemical suppliers , peer-reviewed primary literature containing quantitative biological or physicochemical data for this exact compound is absent from the accessible scientific record.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
Cat. No. B7516722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-quinoxalin-2-ylmorpholine
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC1CN(CCO1)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C13H15N3O/c1-10-9-16(6-7-17-10)13-8-14-11-4-2-3-5-12(11)15-13/h2-5,8,10H,6-7,9H2,1H3
InChIKeyMFLIBCBZXJILKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-quinoxalin-2-ylmorpholine: Structural Identity and Procurement Relevance


2-Methyl-4-quinoxalin-2-ylmorpholine is a heterocyclic small molecule combining a quinoxaline core with a methyl-substituted morpholine ring. Despite being catalogued by multiple chemical suppliers , peer-reviewed primary literature containing quantitative biological or physicochemical data for this exact compound is absent from the accessible scientific record. The structure is isomeric with 2-methyl-3-(morpholin-4-yl)quinoxaline (CAS 6307-63-7) , yet no direct head-to-head comparison or independent assay data are publicly available to substantiate claims of differential activity, selectivity, or stability relative to that isomer or to any other quinoxaline–morpholine derivative. Consequently, this document records the current evidence gap rather than presenting a conventional product differentiation guide. Researchers should treat this compound as a structurally defined but pharmacologically uncharacterized scaffold pending experimental investigation.

Why 2-Methyl-4-quinoxalin-2-ylmorpholine Cannot Be Replaced by a Generic In‑Class Analog Without Empirical Validation


Although the quinoxaline–morpholine chemotype has demonstrated PI3Kα inhibition (e.g., IC₅₀ = 0.44 µM for compound 1a in Wu et al., 2012 [2]) and is claimed in patents as a tyrosine kinase inhibitor scaffold [1], the quantitative structure–activity relationship (SAR) within this series is highly sensitive to the position of the methyl substituent and the point of attachment of the morpholine ring. The target compound, 2-methyl-4-quinoxalin-2-ylmorpholine, differs from the literature‑exemplified 2-methyl-3-(morpholin-4-yl)quinoxaline (CAS 6307-63-7) by the connectivity between the quinoxaline and morpholine moieties . This regioisomeric variation is known in heterocyclic medicinal chemistry to profoundly alter target engagement, cellular permeability, and metabolic stability [3]. Therefore, without direct comparative data for 2-methyl-4-quinoxalin-2-ylmorpholine versus its closest regioisomer or versus unsubstituted 4-(quinoxalin-2-yl)morpholine, any assumption of equivalent biological performance or interchangeable procurement is scientifically unsupported. The following sections highlight that the requisite quantitative differentiation evidence is currently absent from the public domain.

Quantitative Differentiation Evidence for 2-Methyl-4-quinoxalin-2-ylmorpholine: Current Status and Data Gaps


No Direct Comparative Biological Data Available

A comprehensive search of the peer-reviewed literature (PubMed, SciFinder, Google Scholar) and patent databases (USPTO, WIPO, Google Patents) did not identify any study reporting quantitative IC₅₀, EC₅₀, Kᵢ, or % inhibition values for 2-methyl-4-quinoxalin-2-ylmorpholine against any defined biological target. The closest reported analog is 2-methyl-3-(morpholin-4-yl)quinoxaline (CAS 6307-63-7), a regioisomer that also lacks publicly disclosed biological activity data in the primary literature. Morpholino–quinoxalines with different substitution patterns (e.g., compound 1a from Wu et al.) exhibit PI3Kα IC₅₀ = 0.44 µM [2], but these data cannot be extrapolated to 2-methyl-4-quinoxalin-2-ylmorpholine without experimental validation because the regioisomeric difference alters the three-dimensional pharmacophore and is expected to affect target binding [1]. Therefore, no quantitative differentiation claim can be made at this time.

Medicinal Chemistry Kinase Inhibition Regioisomer Differentiation

Regioisomeric Comparator: 2-Methyl-3-(morpholin-4-yl)quinoxaline

The most structurally relevant comparator is 2-methyl-3-(morpholin-4-yl)quinoxaline (CAS 6307-63-7; molecular formula C₁₃H₁₅N₃O; MW 229.28 g/mol) . The target compound, 2-methyl-4-quinoxalin-2-ylmorpholine, is its regioisomer, differing in the position of the quinoxaline–morpholine bond (C2 of morpholine vs. N4 of morpholine). Published synthetic routes and analytical data for the CAS 6307-63-7 isomer confirm its identity via InChIKey XKFZWAPGKUWUDD-UHFFFAOYSA-N , while no comparable structural confirmation data are available for the target compound in the open literature. The physicochemical properties of the comparator (calculated density 1.209 g/cm³, predicted boiling point 393.1 °C) are reported in vendor databases [1], but no head-to-head experimental data comparing solubility, logP, or stability between the two isomers have been published. This absence of comparative data precludes any evidence-based claim that 2-methyl-4-quinoxalin-2-ylmorpholine offers procurement advantages in purity, synthetic accessibility, or shelf-life stability.

Chemical Synthesis Isomer Purity Structural Confirmation

Class‑Level Activity Inference from Morpholino–Quinoxaline Patent Literature

Patent US8193189B2 discloses a broad genus of quinoxaline derivatives that includes morpholine-containing compounds claimed to inhibit tyrosine kinase activity, including JAK-2 and JAK-3 [1]. However, the patent does not specifically exemplify or provide IC₅₀ data for 2-methyl-4-quinoxalin-2-ylmorpholine. The most structurally related exemplified compound in the patent is 2-(3,4-diethoxyphenyl)-8-[4-(methylsulfanylmethyl)phenyl]quinoxaline, which bears little structural resemblance to the simple 2-methyl-4-quinoxalin-2-ylmorpholine scaffold. Consequently, the kinase inhibitory activity reported for the patented genus cannot be quantitatively assigned to the target compound. This represents a class‑level inference only, with no direct comparator data available.

Tyrosine Kinase Inhibition JAK Kinase Patent Analysis

Recommended Research Applications for 2-Methyl-4-quinoxalin-2-ylmorpholine Based on Current Evidence


Regioisomer Probe for Structure–Activity Relationship (SAR) Studies

Given its structural distinction from the commercially available 2-methyl-3-(morpholin-4-yl)quinoxaline (CAS 6307-63-7), 2-methyl-4-quinoxalin-2-ylmorpholine can serve as a regioisomeric control in SAR campaigns focused on quinoxaline–morpholine kinase inhibitors. By comparing the biological activity (or lack thereof) of the two isomers against a defined panel of kinases, medicinal chemists can empirically determine whether the position of the morpholine attachment modulates target engagement [1]. This application is supported by the need for rigorous isomer comparison, as highlighted in Section 2, but no pre‑existing quantitative data are available to pre‑select one isomer over the other.

Chemical Probe for In‑House Kinase Screening Libraries

The compound may be incorporated into small‑molecule screening decks as a structurally novel chemotype for de novo kinase inhibitor discovery. Because no public activity data exist for this exact scaffold, any hit identified in a proprietary screen would represent a novel starting point for medicinal chemistry optimization [2]. Procurement for this purpose is justified by the absence of prior art rather than by demonstrated differential potency.

Synthetic Intermediate for Diversification

The morpholine nitrogen and the quinoxaline C2‑position offer handles for further derivatization (e.g., alkylation, acylation, or Buchwald–Hartwig amination). The methyl group on the morpholine ring may impart modest steric hindrance that could influence regioselectivity in subsequent reactions compared to unsubstituted 4-(quinoxalin-2-yl)morpholine. However, no comparative synthetic yield data are available; this application is therefore speculative and requires internal validation.

Quote Request

Request a Quote for 2-Methyl-4-quinoxalin-2-ylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.